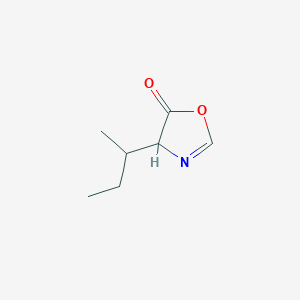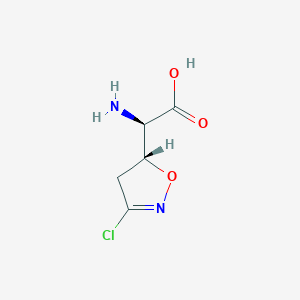
(R)-2-Amino-2-((R)-3-chloro-4,5-dihydroisoxazol-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-(®-3-chloro-4,5-dihydroisoxazol-5-yl)acetic acid is a chiral compound with significant potential in various scientific fields. This compound features an amino group, a chloro-substituted isoxazole ring, and an acetic acid moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(®-3-chloro-4,5-dihydroisoxazol-5-yl)acetic acid typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester and hydroxylamine hydrochloride, under acidic conditions.
Amino Acid Formation: The final step involves the formation of the amino acid moiety through a Strecker synthesis, where the isoxazole derivative reacts with ammonia and hydrogen cyanide, followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents can be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the isoxazole ring, potentially converting it to a dihydroisoxazole or a fully saturated isoxazolidine.
Substitution: The chlorine atom in the isoxazole ring can be substituted with various nucleophiles, such as amines or thiols, to yield a range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Dihydroisoxazole or isoxazolidine derivatives.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-2-(®-3-chloro-4,5-dihydroisoxazol-5-yl)acetic acid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving amino acid metabolism. Its chiral nature makes it valuable for investigating stereospecific biochemical processes.
Medicine
In medicine, ®-2-Amino-2-(®-3-chloro-4,5-dihydroisoxazol-5-yl)acetic acid has potential as a lead compound for drug development. Its structural features may allow it to interact with specific biological targets, leading to the discovery of new therapeutic agents.
Industry
Industrially, this compound can be utilized in the production of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(®-3-chloro-4,5-dihydroisoxazol-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the isoxazole ring may engage in π-π interactions or hydrophobic contacts. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-2-(®-3-bromo-4,5-dihydroisoxazol-5-yl)acetic acid: Similar structure with a bromine atom instead of chlorine.
®-2-Amino-2-(®-3-methyl-4,5-dihydroisoxazol-5-yl)acetic acid: Similar structure with a methyl group instead of chlorine.
®-2-Amino-2-(®-3-hydroxy-4,5-dihydroisoxazol-5-yl)acetic acid: Similar structure with a hydroxyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in ®-2-Amino-2-(®-3-chloro-4,5-dihydroisoxazol-5-yl)acetic acid imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs and potentially more suitable for specific applications in research and industry.
Properties
Molecular Formula |
C5H7ClN2O3 |
|---|---|
Molecular Weight |
178.57 g/mol |
IUPAC Name |
(2R)-2-amino-2-[(5R)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]acetic acid |
InChI |
InChI=1S/C5H7ClN2O3/c6-3-1-2(11-8-3)4(7)5(9)10/h2,4H,1,7H2,(H,9,10)/t2-,4-/m1/s1 |
InChI Key |
QAWIHIJWNYOLBE-VVJJHMBFSA-N |
Isomeric SMILES |
C1[C@@H](ON=C1Cl)[C@H](C(=O)O)N |
Canonical SMILES |
C1C(ON=C1Cl)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


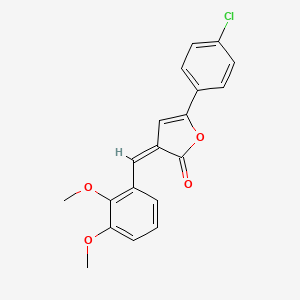
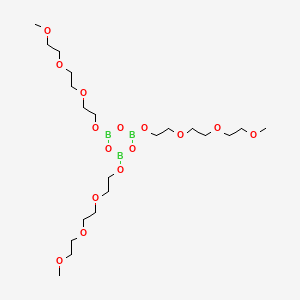


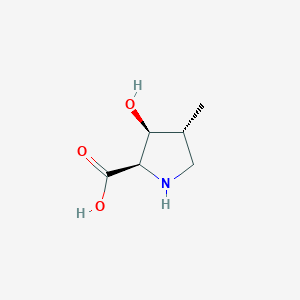
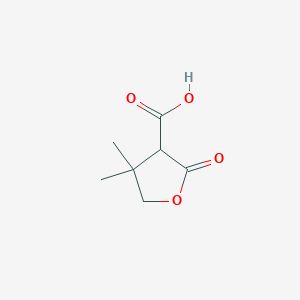
![2-(Bromomethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12881016.png)
![3-[1-(Ethanesulfonyl)ethyl]-4-methylpyrrolidine-2,5-dione](/img/structure/B12881021.png)
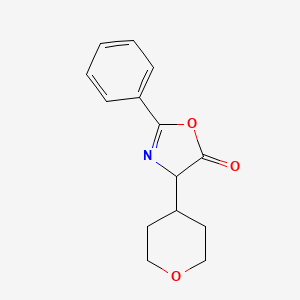
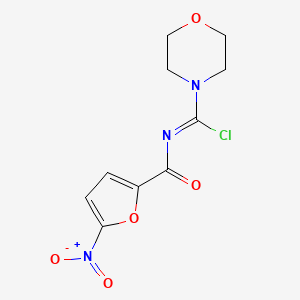

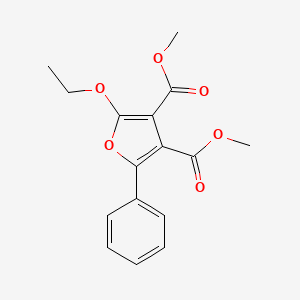
![[(5-Bromo-7-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12881064.png)
